molecular formula C19H13F2N3O5S2 B2566320 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate CAS No. 877651-32-6

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate

Cat. No.: B2566320
CAS No.: 877651-32-6
M. Wt: 465.45
InChI Key: IBJGCLBSPQNLQO-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

  • Core structure: A 4-oxo-4H-pyran ring, a heterocyclic system known for its role in natural products and bioactive molecules.
  • Substituents: A 1,3,4-thiadiazole ring substituted with a cyclopropanecarboxamide group, which may enhance metabolic stability and influence electronic properties. A 3,4-difluorobenzoate ester at the pyran-3-position, introducing lipophilicity and resistance to enzymatic hydrolysis.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O5S2/c20-12-4-3-10(5-13(12)21)17(27)29-15-7-28-11(6-14(15)25)8-30-19-24-23-18(31-19)22-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJGCLBSPQNLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the compound.

  • Formation of 5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole: This can be achieved through the reaction of cyclopropanecarboxylic acid with thiosemicarbazide, followed by cyclization with an appropriate oxidizing agent.

  • Synthesis of the Thioether Intermediate: The thiadiazole is then reacted with chloromethyl-4H-pyran-4-one to form the thioether intermediate under basic conditions.

  • Esterification: The final step involves the esterification of the hydroxyl group of the pyranone moiety with 3,4-difluorobenzoic acid in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production typically involves the scale-up of the synthetic route mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation at the thiadiazole and pyranone moieties, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the keto group in the pyranone ring can yield alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amide and ester groups, potentially altering the compound's activity and properties.

Common Reagents and Conditions

  • Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for forming sulfoxides or sulfones.

  • Reduction: Sodium borohydride or lithium aluminum hydride for reducing the keto group.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

  • Sulfoxides/Sulfones: Formed from oxidation.

  • Alcohol Derivatives: Result from the reduction of the pyranone keto group.

  • Substituted Amides and Esters: Products of nucleophilic substitution.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The mechanism of action often involves interference with bacterial metabolic pathways. Preliminary studies suggest that 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate may show similar activity against various bacterial strains.

Case Study:
A study evaluated the antibacterial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness, with some exhibiting higher potency than standard antibiotics like chloramphenicol. The results highlighted the potential of these compounds as alternatives in treating bacterial infections .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AE. coli6.25 µg/mL
Thiadiazole Derivative BS. aureus3.125 µg/mL
Thiadiazole Derivative CC. albicans12.5 µg/mL

Anticancer Properties

The unique structure of the compound suggests potential anticancer activity. The pyran and thiadiazole components have been associated with cytotoxic effects against various cancer cell lines.

Case Study:
In vitro studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways . The specific interactions of this compound with cancer-related enzymes are yet to be fully elucidated but warrant further investigation.

Mechanism of Action

The mechanism of action for this compound largely depends on its target application:

  • Enzymatic Inhibition: The thiadiazole and carboxamide groups can interact with active sites of enzymes, inhibiting their activity.

  • Receptor Binding: The pyranone and difluorobenzoate moieties can enhance binding affinity to certain receptors, modulating their activity.

Molecular targets include enzymes with thiol groups and receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related molecules from the provided evidence and analogous classes.

Parameter Target Compound Example 62 () Thiadiazole Derivatives (General Class)
Core Structure 4-Oxo-4H-pyran ring Chromen-4-one scaffold 1,3,4-Thiadiazole or pyran/pyridine hybrids
Key Heterocycles 1,3,4-Thiadiazole, pyran Pyrazolo[3,4-d]pyrimidine, chromenone Thiadiazole, fused bicyclic systems
Fluorinated Groups 3,4-Difluorobenzoate ester 5-Fluoro (chromenone), 3-fluorophenyl Variable (e.g., fluorophenyl, trifluoromethyl)
Synthetic Methodology Likely involves thioether formation, esterification (hypothesized) Suzuki coupling (boronic acid + palladium catalyst) Nucleophilic substitution, cyclocondensation
Molecular Weight (Da) ~500–550 (estimated) 560.2 300–600 (typical range)
Thermal Stability Not reported MP: 227–230°C MP varies widely (150–300°C)

Key Observations:

Structural Diversity: The target compound’s pyran-thiadiazole hybrid contrasts with Example 62’s chromenone-pyrazolopyrimidine system. Both incorporate fluorinated aromatic groups, which enhance membrane permeability and resistance to oxidative metabolism. The thioether linkage in the target compound differentiates it from Example 62’s carbon-carbon bonds formed via Suzuki coupling .

Functional Group Impact: The 3,4-difluorobenzoate in the target compound may confer greater steric hindrance and lipophilicity compared to Example 62’s monofluorophenyl group. The cyclopropanecarboxamide on the thiadiazole ring could improve metabolic stability relative to simpler alkyl/aryl substituents.

Synthetic Challenges :

  • Example 62 was synthesized in 46% yield via Suzuki coupling, suggesting efficient cross-coupling chemistry . The target compound’s synthesis likely requires multi-step protocols (e.g., thiadiazole cyclization, esterification), which may reduce overall yield.

Research Findings and Implications

  • : Highlights the utility of palladium-catalyzed cross-coupling for constructing complex heterocyclic systems. The target compound’s lack of a boronic acid moiety suggests alternative synthetic routes.
  • Thiadiazole Derivatives : Literature indicates that 1,3,4-thiadiazoles exhibit antimicrobial and antitumor activity due to electron-deficient cores interacting with biological targets. The target compound’s cyclopropane and difluorobenzoate groups may enhance these properties.
  • Fluorination Trends : Fluorinated aromatic systems in both compounds align with modern drug design principles, balancing solubility and bioavailability.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-difluorobenzoate is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F2N4O3SC_{19}H_{16}F_2N_4O_3S with a molecular weight of approximately 447.5 g/mol. The structure features a pyran ring, thiadiazole moiety, and a difluorobenzoate group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to the target compound have shown effectiveness against various pathogens. For instance, studies have reported that certain thiadiazole derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

Thiadiazole derivatives are also being explored for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism often involves the modulation of key signaling pathways related to cell survival and death .

Acetylcholinesterase Inhibition

A notable study evaluated the acetylcholinesterase inhibitory activity of related thiadiazole compounds. The results showed that some derivatives exhibited IC50 values lower than those of known inhibitors like donepezil, indicating potential use in treating Alzheimer's disease . The compound's structure suggests it may interact similarly due to the presence of functional groups conducive to binding at the active site of acetylcholinesterase.

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted on various thiadiazole derivatives revealed that compounds with similar structures to the target compound effectively inhibited bacterial growth in vitro. For example:
    • Compound A : Inhibited E. coli with an MIC of 12 µg/mL.
    • Compound B : Showed antifungal activity against Candida albicans with an MIC of 8 µg/mL .
  • Anticancer Activity : In a study assessing the cytotoxic effects on cancer cell lines:
    • Compound X : Induced apoptosis in MCF-7 cells with an IC50 of 15 µM.
    • Compound Y : Demonstrated selective toxicity towards HeLa cells with an IC50 of 10 µM .

Data Table

CompoundActivity TypeIC50 (µM)Reference
Compound AAntimicrobial (E. coli)12
Compound BAntifungal (C. albicans)8
Compound XAnticancer (MCF-7)15
Compound YAnticancer (HeLa)10

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